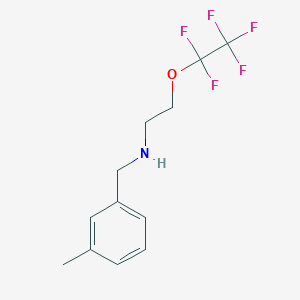

(3-Methyl-benzyl)-(2-pentafluoroethyloxyethyl)-amine

Description

(3-Methyl-benzyl)-(2-pentafluoroethyloxyethyl)-amine is a secondary amine featuring a 3-methylbenzyl group and a 2-pentafluoroethyloxyethyl substituent. The 3-methylbenzyl moiety imparts aromaticity and moderate lipophilicity, while the pentafluoroethyloxyethyl group introduces strong electron-withdrawing effects due to the high electronegativity of fluorine atoms. This combination likely influences the compound's physicochemical properties, such as solubility, boiling point, and reactivity.

Properties

Molecular Formula |

C12H14F5NO |

|---|---|

Molecular Weight |

283.24 g/mol |

IUPAC Name |

N-[(3-methylphenyl)methyl]-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine |

InChI |

InChI=1S/C12H14F5NO/c1-9-3-2-4-10(7-9)8-18-5-6-19-12(16,17)11(13,14)15/h2-4,7,18H,5-6,8H2,1H3 |

InChI Key |

GMEDZPFBDJOVFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CNCCOC(C(F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-benzyl)-(2-pentafluoroethyloxyethyl)-amine typically involves multiple steps. One common method starts with the preparation of 3-methyl-benzyl chloride through the chlorination of 3-methyl toluene using chlorine gas in the presence of a catalyst like pyridine . The next step involves the reaction of 3-methyl-benzyl chloride with 2-pentafluoroethyloxyethylamine under basic conditions to form the desired amine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-benzyl)-(2-pentafluoroethyloxyethyl)-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form simpler amines or hydrocarbons.

Substitution: The benzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents under controlled temperature and pressure.

Major Products

Oxidation: Formation of nitroso or nitro compounds.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitrated benzyl derivatives.

Scientific Research Applications

(3-Methyl-benzyl)-(2-pentafluoroethyloxyethyl)-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of pharmaceuticals due to its unique structural properties.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Methyl-benzyl)-(2-pentafluoroethyloxyethyl)-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. The pentafluoroethyloxyethyl chain may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Substituent Effects on Electronic Environment

- Electron-Withdrawing Groups: The pentafluoroethyloxyethyl group in the target compound is more electron-withdrawing than non-fluorinated or mono-/trifluorinated analogs. For example, Benzyl[2,2,2-trifluoro-1-(3-methylphenyl)ethyl]amine () has three fluorine atoms, whereas the target compound’s pentafluoroethyl group (five fluorines) would further reduce electron density at the amine nitrogen. This could lower basicity compared to non-fluorinated amines like Ethyl-(3-methyl-benzyl)-amine () .

- Chemical Shifts: Fluorination significantly impacts NMR spectra. demonstrates that sulfation (another electron-withdrawing modification) shifts proton resonances in hexasaccharides. Similarly, the pentafluoroethyloxyethyl group would deshield adjacent protons, leading to distinct $^1$H and $^{19}$F NMR signals compared to less fluorinated analogs .

Physicochemical Properties

Key Observations :

- Boiling points correlate with molecular weight and fluorine content; the target compound likely has a higher boiling point than less fluorinated amines .

Functional and Application Differences

- Biological Activity: Fluorinated amines are common in pharmaceuticals due to enhanced metabolic stability. For instance, [3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine () is a research intermediate, suggesting the target compound could have applications in drug discovery.

- Material Science : The strong C-F bonds in the pentafluoroethyloxyethyl group may improve thermal stability, making the compound useful in high-performance polymers or coatings, similar to trifluoromethyl-containing compounds () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.